N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide
説明
N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This molecule was first synthesized in 2001 by Bayer Pharmaceuticals and has since been extensively studied for its potential therapeutic applications.
作用機序
N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide 43-9006 is a multi-targeted kinase inhibitor that targets several key signaling pathways involved in cancer cell proliferation, angiogenesis, and metastasis. It inhibits the activity of Raf kinases, which are involved in the MAPK/ERK signaling pathway, as well as VEGFR and PDGFR, which are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide 43-9006 has been shown to have a variety of biochemical and physiological effects on cancer cells. It inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis and tumor growth. It has also been shown to have anti-inflammatory effects and to modulate the immune response.
実験室実験の利点と制限
N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide 43-9006 has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying cancer cell signaling pathways. It has also been extensively studied in preclinical and clinical trials, providing a wealth of data on its efficacy and safety.
However, there are also some limitations to the use of N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide 43-9006 in lab experiments. It is a relatively expensive compound, which may limit its use in some labs. It also has some off-target effects, which may complicate data interpretation.
将来の方向性
There are several future directions for the study of N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide 43-9006. One potential area of research is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of research is the development of more potent and selective kinase inhibitors that can overcome the limitations of N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide 43-9006. Additionally, there is a need for more research on the long-term effects of N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide 43-9006 treatment, particularly in terms of its impact on patient survival and quality of life.
科学的研究の応用
N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer. It has shown promising results in preclinical studies and has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
特性
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O3S/c1-19(23(2,21)22)12-6-3-10(4-7-12)15(20)18-11-5-8-13(16)14(17)9-11/h3-9H,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKPBXPMTBEOOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。